molecular formula C7H9BrF2N2O B2506878 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole CAS No. 1856042-45-9

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2506878
CAS No.: 1856042-45-9
M. Wt: 255.063
InChI Key: IJSOVGUSHALRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H9BrF2N2O and its molecular weight is 255.063. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Brominated Precursors for Synthesis : Brominated trihalomethylenones, including compounds like 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole, are used as precursors in the synthesis of various pyrazole derivatives. These derivatives are obtained through cyclocondensation reactions, substitution reactions, and nucleophilic substitution reactions with sodium azide, leading to a range of pyrazole compounds with potential applications in pharmaceutical and material sciences (Martins et al., 2013).

  • Tautomerism Study : The study of tautomerism in pyrazoles, including 4-bromo substituted 1H-pyrazoles, provides insights into their structural and electronic properties. These studies are crucial for understanding the reactivity and stability of these compounds, which can impact their use in various chemical syntheses and pharmaceutical applications (Trofimenko et al., 2007).

  • Directed Lithiation : The directed lithiation of bromopyrazoles, including 4-bromo-1H-pyrazoles, is a method used to create vicinally disubstituted pyrazoles. This approach is significant for the synthesis of compounds with potential applications in medicinal chemistry and material science (Heinisch et al., 1990).

  • Sulphonylation Processes : The preparation and sulphonylation of 4-bromo-1H-pyrazoles, including the synthesis of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole, demonstrate the versatility of these compounds in chemical transformations. This research contributes to the development of new synthetic methodologies and potential pharmaceutical compounds (Diana et al., 2018).

Biological Studies

  • Antimicrobial Activity : Pyrazole derivatives, including 4-bromo-1H-pyrazoles, have been synthesized and tested for their antimicrobial properties. These studies are crucial for identifying new compounds with potential therapeutic applications against various bacterial and fungal infections (Pundeer et al., 2013).

  • Antifungal Activity and SAR : Research into the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which include 4-bromo substituted pyrazoles, and their antifungal activities, offers valuable insights into the structure-activity relationships of these compounds. This research aids in the development of new antifungal agents and enhances understanding of their mechanisms of action (Du et al., 2015).

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N2O/c1-13-4-6-5(8)2-11-12(6)3-7(9)10/h2,7H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSOVGUSHALRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1CC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.